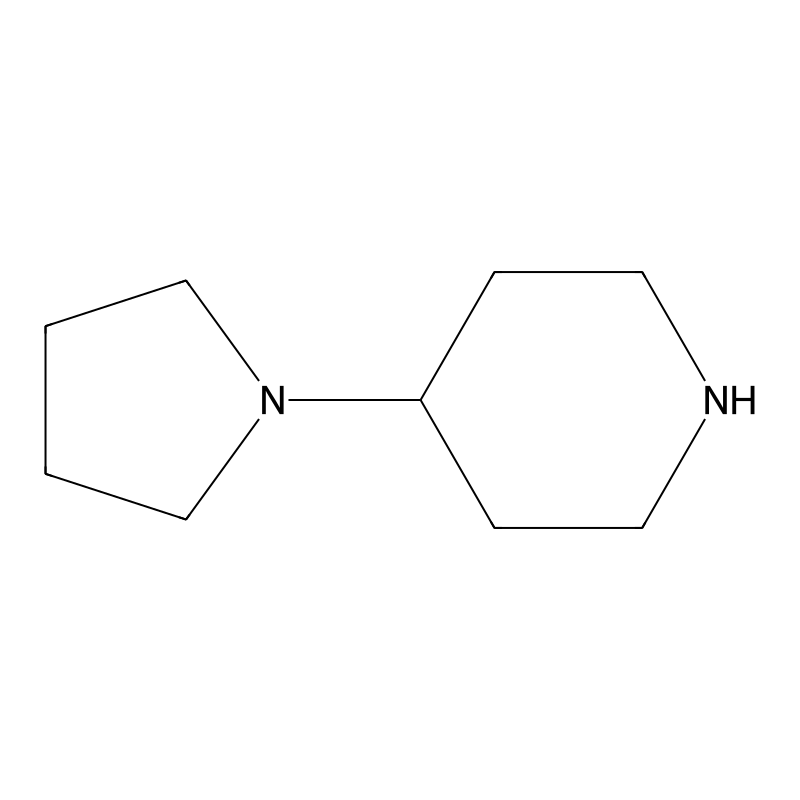4-(1-Pyrrolidinyl)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
PPARδ Agonism
Recent research suggests that 4-(1-Pyrrolidinyl)piperidine derivatives can act as agonists for Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a protein involved in regulating various cellular processes, including inflammation and lipid metabolism. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that introducing a pyrrolidine group to this specific molecule enhanced its PPARδ activity and selectivity compared to other piperidine derivatives []. This finding suggests its potential for developing drugs targeting PPARδ-mediated diseases like atherosclerosis and metabolic disorders.
4-(1-Pyrrolidinyl)piperidine is a bicyclic compound that combines the structural features of piperidine and pyrrolidine. Its molecular formula is C9H18N2, and it has a CAS number of 5004-07-9. The compound consists of a piperidine ring substituted at the 4-position with a pyrrolidinyl group. This configuration contributes to its unique chemical properties and biological activities. The compound appears as white crystals and has a melting point in the range of 52°C to 57°C .
- Substitution Reactions: The nitrogen atoms in both the pyrrolidinyl and piperidine rings can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives .
- Conformational Analysis: The compound exhibits conformational flexibility, with distinct axial and equatorial orientations of protons, which can influence its reactivity and interaction with other molecules .
Research indicates that 4-(1-Pyrrolidinyl)piperidine possesses significant biological activities, including:
- Antimicrobial Properties: Compounds derived from this structure have shown potential as antibacterial and antifungal agents, making them candidates for pharmaceutical applications .
- Anti-inflammatory Effects: Recent studies suggest that derivatives of this compound may enhance activity against specific biological targets, such as hPPARδ, which is involved in inflammation regulation .
The synthesis of 4-(1-Pyrrolidinyl)piperidine typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine ring can be synthesized through cyclization reactions.
- Pyrrolidinyl Substitution: The introduction of the pyrrolidinyl group at the 4-position can be achieved via nucleophilic substitution or coupling reactions with appropriate pyrrolidine derivatives .
This compound has several applications in medicinal chemistry and pharmaceuticals:
- Drug Development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial agents.
- Research Tool: It is utilized in studies investigating the structure-activity relationship of piperidine derivatives in various biological assays .
Studies focusing on the interactions of 4-(1-Pyrrolidinyl)piperidine with biological systems have revealed:
- Binding Affinity: Research indicates that this compound may interact with specific receptors or enzymes, influencing their activity and providing insights into its mechanism of action.
- Conformational Dynamics: The flexibility in its structure allows for varied interactions, which can be studied using techniques like NMR spectroscopy to understand its behavior in different environments .
Several compounds share structural similarities with 4-(1-Pyrrolidinyl)piperidine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Piperidine | Six-membered ring with one nitrogen atom | Basic structure without substitution |
| Pyrrolidine | Five-membered ring with one nitrogen atom | Lacks the additional piperidine structure |
| 4-(Aminopiperidine) | Similar bicyclic structure but with an amino group | Different functional group affecting activity |
| 1-Methylpiperidine | Methyl substitution on piperidine | Simple modification compared to complex pyrrolidinyl substitution |
4-(1-Pyrrolidinyl)piperidine stands out due to its dual nitrogen-containing rings and potential for diverse biological activity, making it a valuable subject for further research in medicinal chemistry.
This comprehensive overview illustrates the significance of 4-(1-Pyrrolidinyl)piperidine in both chemical synthesis and biological applications, emphasizing its potential as a versatile compound in drug development and research.
XLogP3
GHS Hazard Statements
H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








